

Physical and chemical properties of 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloropyrazine-2,3-diamine

Cat. No.: B596300

[Get Quote](#)

An In-depth Technical Guide to **5-Chloropyrazine-2,3-diamine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Chloropyrazine-2,3-diamine**, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

5-Chloropyrazine-2,3-diamine is a substituted pyrazine with the chemical formula $C_4H_5ClN_4$.

[1] While experimental data for many of its physical properties are not readily available in public literature, predicted values and data from analogous compounds provide useful estimates for researchers.

Table 1: Physical and Chemical Properties of **5-Chloropyrazine-2,3-diamine**

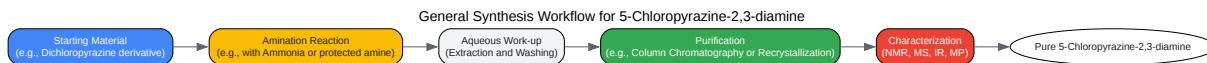
Property	Value	Source
Molecular Formula	C ₄ H ₅ CIN ₄	[1]
Molecular Weight	144.56 g/mol	[1]
CAS Number	1259479-81-6	[1]
Predicted Boiling Point	378.2 ± 37.0 °C	[1]
Predicted Density	1.564 ± 0.06 g/cm ³	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	77.8 Å ²	[1]

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Spectroscopic Data (Analog-Based)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Chloropyrazine-2,3-diamine** is not widely published. However, data from structurally similar pyrazine derivatives can offer insights into the expected spectral characteristics. Researchers should use this information as a guide for characterization of synthesized **5-Chloropyrazine-2,3-diamine**.

Table 2: Expected Spectroscopic Features for **5-Chloropyrazine-2,3-diamine** (Based on Analogs)


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic proton signal (singlet) in the pyrazine ring region.- Broad signals corresponding to the two amine (-NH₂) groups. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Four distinct signals for the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced.
FTIR	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region).- C=N and C=C stretching vibrations characteristic of the pyrazine ring.- C-Cl stretching vibration.
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight (144.56).- Isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Chloropyrazine-2,3-diamine** is not readily available. However, a general synthetic approach can be inferred from the synthesis of related aminopyrazines. A plausible synthetic route could involve the amination of a dichloropyrazine precursor.

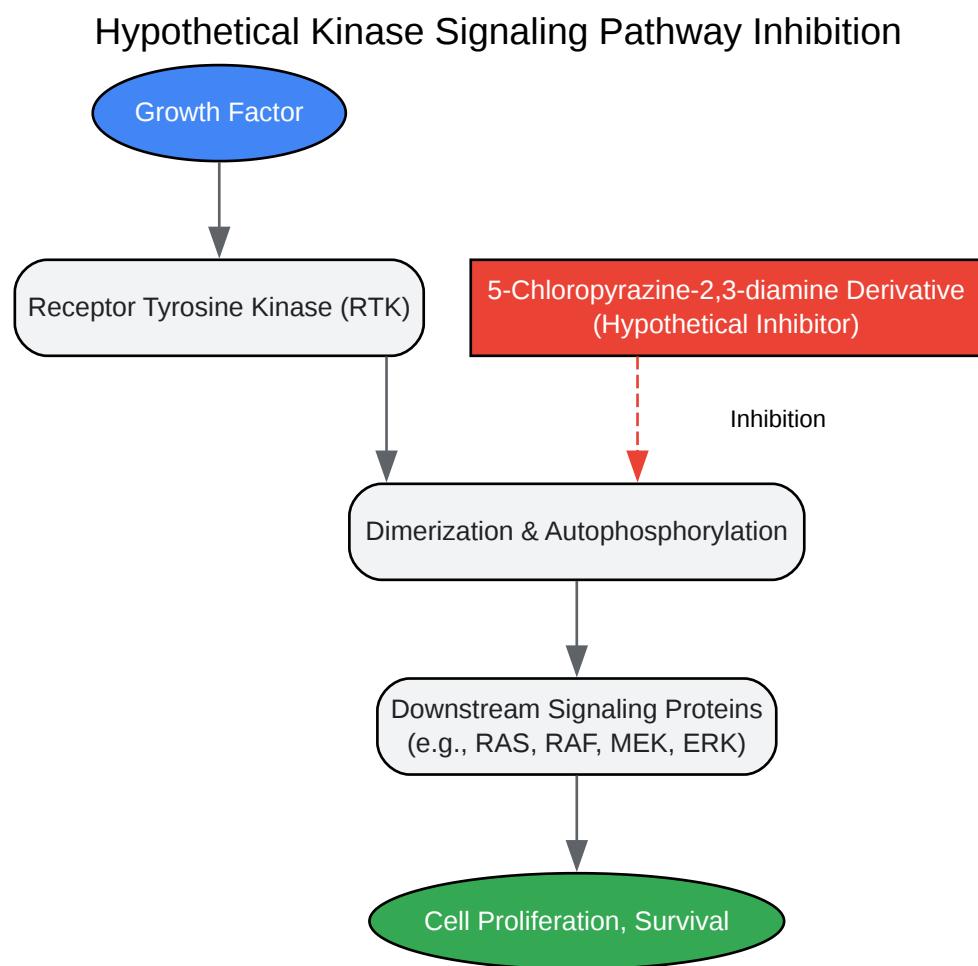
General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyrazine like **5-Chloropyrazine-2,3-diamine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **5-Chloropyrazine-2,3-diamine**.

Key Experimental Considerations:


- Starting Material: A suitable starting material would be a di- or tri-substituted pyrazine that allows for the regioselective introduction of the amino groups and the chlorine atom.
- Aminating Agent: Ammonia or a protected amine could be used as the nucleophile to introduce the amino groups.
- Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) would need to be optimized to achieve the desired product with good yield and purity.
- Purification: Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
- Characterization: The final product should be thoroughly characterized using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and its melting point should be determined.

Role in Drug Development and Potential Signaling Pathways

Pyrazine derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of biological activities.^[2] While the specific biological activity of **5-Chloropyrazine-2,3-diamine** is not extensively documented, its structure suggests potential as a scaffold for developing inhibitors of various enzymes or receptors.

For instance, substituted pyrazines have been investigated as kinase inhibitors. The diamino- and chloro-substituents on the pyrazine ring of **5-Chloropyrazine-2,3-diamine** could potentially interact with the active site of a kinase, forming hydrogen bonds and other interactions.

The following diagram illustrates a hypothetical signaling pathway where a pyrazine-based inhibitor might act.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway showing the potential inhibitory action of a **5-Chloropyrazine-2,3-diamine** derivative on a receptor tyrosine kinase.

Reactivity and Stability

The chemical reactivity of **5-Chloropyrazine-2,3-diamine** is dictated by the pyrazine ring and its substituents.

- Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system.
- Amino Groups: The two amino groups are electron-donating and can act as nucleophiles. They can undergo reactions such as acylation, alkylation, and diazotization.
- Chloro Group: The chlorine atom is a leaving group and can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

5-Chloropyrazine-2,3-diamine is a chemical compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a summary of its known properties and offers insights based on related compounds. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological characteristics. Researchers are encouraged to use the information presented herein as a foundation for their studies and to perform thorough characterization of any synthesized material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of 5-Chloropyrazine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596300#physical-and-chemical-properties-of-5-chloropyrazine-2-3-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com